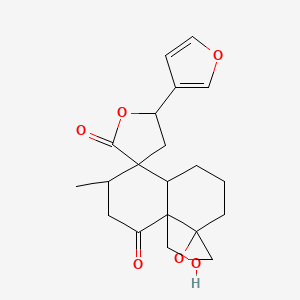

5,7-dihydroxy-3,8-dimethoxyflavone

Descripción

Propiedades

Número CAS |

70544-90-0 |

|---|---|

Fórmula molecular |

C20H24O6 |

Peso molecular |

360.4 g/mol |

InChI |

InChI=1S/C20H24O6/c1-12-7-16(22)20(10-21)15(3-2-5-18(20)11-25-18)19(12)8-14(26-17(19)23)13-4-6-24-9-13/h4,6,9,12,14-15,21H,2-3,5,7-8,10-11H2,1H3 |

Clave InChI |

KRDZPLIXVXKNST-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)CO |

SMILES canónico |

CC1CC(=O)C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)CO |

Otros números CAS |

70544-90-0 |

Sinónimos |

5,7-dihydroxy-3,8-dimethoxyflavone gnaphaliin gnaphalin |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of 5,7 Dihydroxy 3,8 Dimethoxyflavone

Identification of Botanical Sources

The primary botanical source identified for 5,7-dihydroxy-3,8-dimethoxyflavone is Pseudognaphalium robustum. This plant is a member of the Asteraceae family and is known to produce resinous exudates on the surface of its leaves and stems, which are rich in flavonoids and other secondary metabolites. researchgate.netnih.gov Research has focused on these exudates as the principal location for isolating the compound.

While not a direct source of this compound, it is noteworthy that a structurally similar isomer, 5,7-dihydroxy-3',4'-dimethoxyflavone, has been isolated from the leaves of Cassia alata. researchgate.netjournalcsij.com This highlights the diversity of flavonoid structures within the plant kingdom.

Table 1: Botanical Sources of this compound and a Related Isomer

| Compound | Botanical Source | Plant Family | Part Used |

|---|---|---|---|

| This compound | Pseudognaphalium robustum | Asteraceae | Resinous exudates from aerial parts |

| 5,7-Dihydroxy-3',4'-dimethoxyflavone (Isomer) | Cassia alata | Fabaceae | Leaves |

Research Protocols for Extraction and Initial Purification

The initial step in isolating this compound involves the extraction of the compound from the plant material. Following this, a series of purification steps are employed to separate the flavonoid from other extracted compounds.

Extraction of Resinous Exudates: The resinous exudates from the aerial parts of Pseudognaphalium robustum are the starting material for extraction. researchgate.net These exudates are typically collected by washing the plant surfaces with an appropriate solvent. Methylene (B1212753) chloride has been effectively used for this purpose, dissolving the surface compounds including the target flavonoid. researchgate.net

Solvent Partitioning for Initial Purification: Once a crude extract is obtained, it is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A general approach for flavonoid purification involves dissolving the crude extract in an alcohol, such as ethanol (B145695) or methanol (B129727), and then partitioning it sequentially with solvents of increasing polarity. researchgate.net This fractionation helps in separating flavonoids from lipids and other less polar compounds.

Table 2: General Scheme for Extraction and Initial Purification

| Step | Procedure | Purpose |

|---|---|---|

| 1. Extraction | Washing of fresh aerial parts of Pseudognaphalium robustum with methylene chloride. researchgate.net | To obtain a crude extract of the resinous surface compounds. |

| 2. Concentration | Evaporation of the solvent under reduced pressure. | To yield a concentrated crude extract. |

| 3. Fractionation | The crude extract is subjected to partitioning with a series of immiscible solvents (e.g., petroleum ether, chloroform, ethyl acetate). researchgate.net | To separate compounds into different fractions based on their solubility and polarity. |

Advanced Chromatographic Techniques for Isolation in Research Settings

Following initial purification, advanced chromatographic techniques are essential for the isolation of pure this compound. These methods provide high-resolution separation based on the differential affinities of the compounds for the stationary and mobile phases.

Column Chromatography (CC): Column chromatography is a fundamental technique used for the fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the separation of flavonoids. researchgate.net The extract is loaded onto the column, and a gradient of solvents with increasing polarity is used as the mobile phase to elute the compounds. Fractions are collected and analyzed, often by thin-layer chromatography, to pool those containing the target compound. For flavonoid separation, adsorbents like Sephadex LH-20 are also employed, which separates compounds based on molecular size and polarity. researchgate.net

Preparative Thin-Layer Chromatography (TLC): For further purification of the fractions obtained from column chromatography, preparative TLC is a valuable technique. d-nb.info The concentrated fraction is applied as a band onto a TLC plate coated with an adsorbent like silica gel. The plate is then developed in a suitable solvent system. The band corresponding to the desired flavonoid, visualized under UV light, is scraped off the plate, and the compound is eluted from the adsorbent with a polar solvent. researchgate.net

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a high-resolution technique used for the final purification and analysis of flavonoids. nih.gov Reversed-phase HPLC, typically with a C18 column, is widely used. researchgate.netmdpi.com A gradient elution system is often employed, using a mobile phase consisting of two solvents, such as methanol or acetonitrile (B52724) and water, often with the addition of an acid like formic or acetic acid to improve peak shape. mdpi.com The eluting compounds are detected using a UV-Vis or a diode-array detector (DAD).

Table 3: Advanced Chromatographic Techniques for Flavonoid Isolation

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography (CC) | Silica gel, Sephadex LH-20 researchgate.netauctoresonline.org | Gradient of petroleum ether-ethyl acetate (B1210297) researchgate.net | Fractionation of crude extract |

| Preparative Thin-Layer Chromatography (TLC) | Silica gel G kau.edu.sa | Ethyl acetate: formic acid: water (8:1:1) kau.edu.sa | Purification of semi-pure fractions |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 mdpi.com | Gradient of methanol and 0.2% aqueous formic acid mdpi.com | Final purification and quantification |

Synthetic Approaches and Derivatization Strategies for 5,7 Dihydroxy 3,8 Dimethoxyflavone

The synthesis of specifically substituted flavonoids like 5,7-dihydroxy-3,8-dimethoxyflavone is a complex process that can be approached through chemical synthesis, enzymatic methods, or a combination of both. These strategies are crucial for producing this and related compounds for research and potential applications.

Synthesis

While this flavone (B191248) can be isolated from natural sources, chemical synthesis provides a means to obtain larger quantities for research purposes and to create structural analogs. A general method for synthesizing flavones involves the oxidative cyclization of a corresponding chalcone (B49325) precursor. chemicalbook.com For instance, a chalcone can be treated with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) and heated to induce the formation of the flavone ring system. chemicalbook.com

Biological Activities and Mechanistic Investigations of 5,7 Dihydroxy 3,8 Dimethoxyflavone and Its Research Analogs

Antifungal Research Applications

Research has demonstrated the potential of 5,7-dihydroxy-3,8-dimethoxyflavone as an antifungal agent, particularly against phytopathogenic fungi.

Inhibition of Mycelial Growth and Conidial Germination in Phytopathogenic Fungi (e.g., Botrytis cinerea)

Studies have shown that this compound, also known as gnaphaliin (B195195) A, exhibits significant inhibitory effects on the gray mold fungus Botrytis cinerea. nih.gov This fungus is a major agricultural concern, causing significant crop damage worldwide. nih.gov

The compound was found to inhibit the mycelial growth of B. cinerea, with a reported concentration that reduces growth by 50% (ED50) of 45.5 μg/mL. nih.gov In experiments, a concentration of 40 μg/mL was sufficient to halt mycelial growth after six days of incubation. nih.govresearchgate.net Furthermore, the flavonoid partially affects the conidial germination of this phytopathogenic fungus. nih.govresearchgate.net

The following table summarizes the inhibitory effects of this compound on Botrytis cinerea:

| Parameter | Effect of this compound | Concentration |

|---|---|---|

| Mycelial Growth (ED50) | 50% reduction | 45.5 μg/mL nih.gov |

| Mycelial Growth | Cessation after 6 days | 40 μg/mL nih.govresearchgate.net |

| Conidial Germination | Partial inhibition | Not specified nih.govresearchgate.net |

Mechanisms of Fungal Cell Death Induction

The antifungal activity of this compound is attributed to several mechanisms that lead to fungal cell death.

One of the key mechanisms is the disruption of the fungal plasma membrane. Research indicates that this flavonoid compromises the integrity of the plasma membrane in B. cinerea. nih.gov This disruption can lead to the loss of essential intracellular components and ultimately, cell death.

The compound has been shown to interfere with crucial cellular respiratory processes in fungi. Specifically, it reduces the oxygen consumption of germinating conidia of B. cinerea. nih.gov At a concentration of 80 μg/mL, it inhibited oxygen consumption by 35.4%. researchgate.netresearchgate.net This action suggests an inhibitory effect on the mitochondrial electron transport chain, a vital pathway for energy production in the cell. nih.govresearchgate.net

The table below details the impact of this compound on fungal mitochondrial function:

| Mechanism | Observed Effect | Concentration | Reference |

|---|---|---|---|

| Inhibition of Oxygen Consumption | 35.4% reduction in germinating conidia of B. cinerea | 80 μg/mL | researchgate.netresearchgate.net |

Pro-oxidant Effects in Fungal Systems

In addition to its other antifungal actions, this compound has demonstrated a pro-oxidant effect. nih.gov This was determined through cyclic voltammetry. nih.gov A pro-oxidant effect can lead to an increase in reactive oxygen species (ROS) within the fungal cells, causing oxidative stress and damage to cellular components, which contributes to its fungitoxicity. nih.gov

Anti-inflammatory Research

While research on the anti-inflammatory properties of this compound is less extensive than its antifungal activities, some studies have investigated related compounds. For instance, a closely related compound, 5,7-dimethoxyflavone (B190784), has been assessed for its anti-inflammatory activity. nih.gov This research showed that 5,7-dimethoxyflavone exhibited an anti-exudative effect, interfered with leukocyte migration, and markedly inhibited prostaglandin (B15479496) biosynthesis in a rat pleurisy model. nih.gov It also demonstrated a comparable effect to aspirin (B1665792) in a rat paw edema model. nih.gov Another study on 5,7-dimethoxyflavone found it can inhibit the production of pro-inflammatory mediators in cell cultures. caringsunshine.com While these findings are for a related compound, they suggest a potential area for future research into the anti-inflammatory effects of this compound.

Modulation of Prostaglandin E2 (PGE2) Production in Cellular Models

The modulation of prostaglandin E2 (PGE2), a key mediator of inflammation, has been a central point of investigation for flavonoids. Research on wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), a structural analog of the subject compound, has demonstrated its ability to inhibit PGE2 production. In a study using lipopolysaccharide (LPS)-activated mouse macrophage-like RAW264.7 cells, wogonin was shown to be a potent inhibitor of PGE2 production, with a reported IC50 value of 0.82 μM. researchmap.jpiiarjournals.org This inhibitory effect was found to be greater than that of other related flavonoids like chrysin (B1683763) (5,7-dihydroxyflavone) and baicalein (B1667712) (5,6,7-trihydroxyflavone). researchmap.jpiiarjournals.orgnih.gov

Another related compound, eupatilin (B1662920) (5,7-dihydroxy-3',4',6'-trimethoxyflavone), also exhibited significant inhibitory effects on PGE2 production. In HT-29 intestinal epithelial cells stimulated with the enterotoxin from Bacteroides fragilis, pretreatment with eupatilin led to a dose-dependent decrease in the production of PGE2. nih.gov

The following table summarizes the inhibitory effects of wogonin and its related compounds on LPS-stimulated PGE2 production in RAW264.7 cells.

| Compound | IC50 (μM) for PGE2 Inhibition |

| 7-Methoxyflavone | 0.73 |

| Flavone (B191248) | 0.75 |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | 0.82 |

| 7,8-dimethoxyflavone | 7.39 |

| Chrysin (5,7-dihydroxyflavone) | 8.15 |

| Baicalein (5,6,7-trihydroxyflavone) | >10 |

| Chromone | >10 |

Data sourced from a study on LPS-stimulated mouse macrophage-like RAW264.7 cells. researchmap.jpiiarjournals.org

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. While direct studies on this compound are not available, research on related compounds provides valuable information.

Studies on 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) have shown its ability to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. mdpi.comresearchgate.net This suggests a potential mechanism for its anti-inflammatory action. Furthermore, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) has been shown to reduce the levels of the proliferative protein cyclooxygenase (COX)-2 in prostate cancer cells. researchgate.net

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) in in vitro and in vivo Animal Models

The regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) is a key aspect of the anti-inflammatory response. Research on analogs of this compound has shed light on their potential in this area.

In an in vivo study, 5,7-dimethoxyflavone administered to aged mice was found to decrease the serum and gastrocnemius muscle levels of IL-6 and TNF-α. medchemexpress.com This suggests a systemic anti-inflammatory effect. In vitro studies with 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) have shown its ability to attenuate TNF-α-induced expression of vascular cell adhesion molecule-1 in human cardiac fibroblasts. nih.gov Furthermore, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) was found to suppress LPS-induced production of TNF-α in RAW 264.7 cells, with a 32 μM concentration down-regulating TNF-α by 50%. mdpi.com

Investigation of Cellular Mechanisms Involved in Anti-inflammatory Action

The anti-inflammatory actions of flavonoids are underpinned by complex cellular mechanisms. Studies on analogs of this compound have begun to unravel these pathways. For instance, the anti-inflammatory effect of 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) is linked to its ability to interfere with nuclear factor-κB (NF-κB) translocation and the mitogen-activated protein kinase (MAPK) and Erk signaling pathways in LPS-treated macrophage cells. mdpi.comresearchgate.net

Similarly, eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone) has been shown to exert its anti-inflammatory effects by dissociating the complex of heat shock protein 90 (Hsp90) with IκBα and IκB kinase-γ in intestinal epithelial cells, thereby inhibiting the NF-κB pathway. nih.gov Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been found to target the Akt and NF-κB signaling pathways by inhibiting the phosphorylation of IκBα and NF-κB in prostate cancer cells. researchgate.net

Antiproliferative and Apoptotic Studies in Oncological Cell Models

The potential of flavonoids as anticancer agents has been extensively studied, with a focus on their ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

Effects on Cancer Cell Line Viability and Proliferation (in vitro)

Research on analogs of this compound has demonstrated their antiproliferative effects across various cancer cell lines. 5,7-dimethoxyflavone has been shown to inhibit the proliferation of VK2/E6E7 and End1/E6E7 cells. medchemexpress.com In another study, it was found to reduce the cell viability of HepG2 liver cancer cells with an IC50 of 25 µM. nih.gov

Acacetin (5,7-dihydroxy-4'-methoxyflavone) has also been shown to decrease the viability of DU145 human prostate cancer cells in a dose- and time-dependent manner. researchgate.net Similarly, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) was confirmed to have an anti-proliferative effect on the human breast cancer cell line MCF-7. researchgate.net

The following table presents the IC50 values of various flavonoids against different cancer cell lines.

| Flavonoid Compound | Cancer Cell Line | IC50 Value |

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | 25 µM |

| 7,8-dihydroxyflavone (B1666355) | HUH-7 (Hepatocarcinoma) | 177.6 μM (for 48 hours) |

Data compiled from separate in vitro studies. nih.goveajm.org

Induction of Apoptosis Pathways (e.g., Cell Membrane Blebbing, Fragmentation)

A key mechanism of the anticancer activity of flavonoids is the induction of apoptosis. Studies on various analogs have revealed their ability to trigger apoptotic pathways in cancer cells.

5,7-dimethoxyflavone has been observed to induce apoptosis in HepG2 liver cancer cells at concentrations of 10, 25, and 50 µM, which was associated with the production of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase. caymanchem.com In combination with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), 5,7-dihydroxyflavone was shown to induce a strong apoptotic response in human hepatocarcinoma HepG2 cells, acute leukemia Jurkat T cells, and cervical carcinoma HeLa cells. nih.govnih.gov This was accompanied by the upregulation of the pro-apoptotic protein Bax and the attenuation of anti-apoptotic proteins like Bcl-2. nih.gov

Acacetin (5,7-dihydroxy-4'-methoxyflavone) was found to suppress the viability of DU145 cells by inducing apoptosis, as indicated by increased chromatin condensation. researchgate.net Similarly, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) induced apoptosis in MCF-7 breast cancer cells, demonstrated by acridine (B1665455) orange/ethidium bromide and Hoechst 33258 staining studies. researchgate.net 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) was also found to be highly cytotoxic against leukemia cells, inducing apoptosis through a caspase-dependent mechanism. nih.gov

7,8-dihydroxyflavone has been shown to induce apoptosis in human hepatocarcinoma HUH-7 cells, which was associated with increased levels of cleaved-caspase-3 and Bax, and decreased levels of Bcl-2. eajm.org A study on a geraniol (B1671447) derivative and 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone also demonstrated apoptotic effects on MCF-7 cells. rjpharmacognosy.ir

The following table summarizes the observed apoptotic effects of different flavonoids on various cancer cell lines.

| Flavonoid Compound | Cancer Cell Line | Apoptotic Effects |

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Induces apoptosis, ROS production, and G1 cell cycle arrest. |

| 5,7-dihydroxyflavone (with TRAIL) | HepG2, Jurkat T, HeLa | Induces strong apoptotic response, upregulates Bax, downregulates Bcl-2. |

| Acacetin | DU145 (Prostate Cancer) | Induces apoptosis and chromatin condensation. |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | MCF-7 (Breast Cancer) | Induces apoptosis. |

| 7,8-dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Induces apoptosis, increases cleaved-caspase-3 and Bax, decreases Bcl-2. |

Information compiled from multiple in vitro studies. researchgate.netresearchgate.neteajm.orgcaymanchem.comnih.govnih.gov

Modulation of Mitochondrial Membrane Potential in Cellular Studies

The integrity of the mitochondrial membrane potential (MMP) is crucial for cellular energy production and the regulation of apoptosis. Research into flavonoids has revealed their capacity to interact with and modulate mitochondrial functions, including the MMP. While direct studies on this compound are limited, evidence from the compound itself and its analogs demonstrates an influence on mitochondrial respiration, which is intrinsically linked to the maintenance of the MMP.

In a study involving the fungus Botrytis cinerea, this compound was found to inhibit mitochondrial oxygen consumption by 35.4% researchgate.net. This inhibition of the electron transport chain directly impacts the proton gradient across the inner mitochondrial membrane, which is the driving force for both ATP synthesis and the establishment of the MMP.

Further illustrating the role of this class of compounds, the closely related analog 7,8-dihydroxyflavone (7,8-DHF) has been shown to induce mitochondrial dysfunction and apoptosis in cancer cells. In human melanoma cell lines, treatment with 7,8-DHF led to a dose-dependent increase in the JC-1 monomer, which signifies a depolarization of the MMP researchgate.netnih.gov. This collapse of the MMP is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytosol researchgate.netnih.gov.

Another analog, 5,7-dimethoxyflavone (DMF), has been observed to influence mitochondrial biogenesis. In aged mice, DMF administration upregulated key regulators of mitochondrial synthesis, including peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM), leading to an increase in mitochondrial DNA content mdpi.com. While this study did not directly measure MMP, the enhancement of mitochondrial biogenesis is a critical mechanism for improving cellular energetic capacity and replacing damaged mitochondria, thereby maintaining a healthy mitochondrial population with stable MMP.

These findings, summarized in the table below, indicate that this compound and its structural analogs can significantly modulate mitochondrial activity.

| Compound | Model System | Observed Effect on Mitochondria |

| This compound | Botrytis cinerea | Inhibited oxygen consumption by 35.4%, suggesting an effect on the electron transport chain researchgate.net. |

| 7,8-dihydroxyflavone (Analog) | Human melanoma cells | Caused a dose-dependent depolarization of the mitochondrial membrane potential, leading to apoptosis researchgate.netnih.gov. |

| 5,7-dimethoxyflavone (Analog) | Aged mice | Upregulated markers of mitochondrial biogenesis (PGC-1α, NRF1, TFAM) and increased mitochondrial DNA content, suggesting an improvement in overall mitochondrial health mdpi.com. |

Antioxidant Mechanisms and Related Research

Flavonoids are well-regarded for their antioxidant properties, which are largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Although specific data on the free radical scavenging IC50 values for this compound are not extensively detailed in the available literature, the activities of its close analogs strongly support its potential in this regard.

The fundamental antioxidant mechanism for flavonoids involves scavenging a wide range of reactive oxygen species (ROS). For instance, a related compound, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant scavenging of the stable DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical nih.gov. Another analog, 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone, also showed antioxidant activity against the DPPH radical, with an IC50 value of 38.68 μg/mL mdpi.com. The antioxidant capacity of these compounds is often evaluated using assays like the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) nih.gov.

In cellular and animal models, the administration of flavonoids has been shown to reduce oxidative stress. For example, treatment with 5,7-dimethoxyflavone in diabetic rats led to an increase in the levels of non-enzymatic antioxidants like reduced glutathione (B108866) (GSH), vitamin C, and vitamin E, thereby mitigating oxidative stress nih.gov. This suggests that beyond direct radical scavenging, these flavonoids can bolster the endogenous antioxidant defense systems. Similarly, the analog 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) has been found to induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme that plays a protective role in the cardiovascular system nih.gov. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway nih.gov.

The table below summarizes the antioxidant activities observed for analogs of this compound.

| Compound/Analog | Assay/Model System | Key Findings |

| 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone | DPPH radical assay | Exhibited antioxidant activity with an IC50 of 38.68 μg/mL mdpi.com. |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH radical assay | Significantly scavenged the DPPH free radical nih.gov. |

| 5,7-dimethoxyflavone | Diabetic rats | Increased levels of non-enzymatic antioxidants (GSH, Vitamin C, Vitamin E) and reduced overall oxidative stress nih.gov. |

| 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) | Human cardiac fibroblasts | Induced the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the ROS/p38 MAPK/Nrf2 pathway nih.gov. |

| 7-hydroxy-3',4'-dimethoxyflavone | DPPH radical assay | Showed low radical scavenging activity with an IC50 value greater than 100 μg/mL researchgate.net. |

While flavonoids are predominantly known as antioxidants, they can also exhibit pro-oxidant activity under certain conditions. This dual behavior is dependent on factors such as the concentration of the flavonoid, the presence of metal ions, and the specific cellular environment. The pro-oxidant action often involves the generation of reactive oxygen species, which can be cytotoxic.

The chemical basis for this duality lies in the flavonoid structure. The same hydroxyl groups that donate hydrogen atoms for antioxidant effects can also participate in reactions that generate radicals. For example, flavonoids can reduce metal ions like Cu²⁺ and Fe³⁺. The resulting reduced metals (Cu⁺ and Fe²⁺) can then react with hydrogen peroxide to produce the highly reactive hydroxyl radical via the Fenton reaction.

This pro-oxidant activity is not always detrimental. In the context of cancer therapy, the generation of ROS by flavonoids can selectively induce apoptosis in cancer cells, which often have a compromised antioxidant defense system compared to healthy cells. For instance, the flavonoid-induced generation of ROS can lead to oxidative damage to DNA and mitochondria, triggering programmed cell death.

While specific studies detailing the pro-oxidant/antioxidant balance of this compound are not available, the behavior of related polymethoxyflavonoids (PMFs) suggests this possibility. The cytotoxic effects observed for some flavonoids in cancer cell lines may be, in part, attributable to their pro-oxidant actions. For example, 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone (B1649437) is known to induce apoptosis in cancer cells, a process that can be mediated by ROS . It is this context-dependent activity that makes flavonoids such complex and interesting molecules for therapeutic research.

Neurobiological Research Applications

Computational methods, particularly molecular docking, have become invaluable tools for screening potential therapeutic agents against neurological diseases like Parkinson's disease. These in silico techniques predict the binding affinity and interaction patterns between a ligand (like a flavonoid) and a protein target involved in the disease pathology.

A comprehensive study evaluated 39 different flavonoids for their potential against Parkinson's disease by docking them with four key protein targets: Adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase (COMT), and monoamine oxidase-B (MAO-B) researchgate.netnih.gov. While this compound was not individually highlighted, the study identified several other flavonoids, such as 8-prenylnaringenin (B1664708) and epicatechin gallate, as promising leads due to their favorable binding energies nih.gov. This type of research establishes a strong rationale for investigating other flavonoids, including this compound, using similar computational models.

These docking studies provide critical insights into the structure-activity relationships of flavonoids. The binding interactions can help to explain the inhibitory potential of a compound against a specific enzyme or its ability to prevent protein aggregation, such as that of α-synuclein, a hallmark of Parkinson's disease. For example, another docking study identified bisdemethoxycurcumin (B1667434) as having a strong binding energy of -12.9968 kcal/mol with the Parkinson disease protein 7 (PARK7), suggesting its potential as a neuroprotective agent ijarbs.com.

The table below presents examples of targets in Parkinson's disease research that are amenable to computational docking studies with flavonoids.

| Protein Target in Parkinson's Disease | Function | Rationale for Docking with Flavonoids |

| α-Synuclein | A major constituent of Lewy bodies, the protein aggregates found in the brains of Parkinson's patients. | To identify compounds that can inhibit its aggregation or promote its clearance researchgate.netnih.gov. |

| Monoamine Oxidase-B (MAO-B) | An enzyme that breaks down dopamine (B1211576) in the brain. | Inhibition of MAO-B can increase dopamine levels, alleviating motor symptoms. Flavonoids can be assessed for their inhibitory potential researchgate.netnih.gov. |

| Catechol-O-methyltransferase (COMT) | An enzyme involved in the degradation of dopamine. | Similar to MAO-B inhibitors, COMT inhibitors can extend the action of dopamine. Docking can predict the inhibitory activity of flavonoids researchgate.netnih.gov. |

| Parkinson Disease Protein 7 (PARK7/DJ-1) | A protein that protects neurons against oxidative stress. | To find compounds that can enhance its protective function or mimic its activity ijarbs.com. |

The potential neuroprotective effects of flavonoids are a significant area of research, with preclinical studies suggesting multiple mechanisms of action. These mechanisms are often linked to the antioxidant and anti-inflammatory properties of these compounds. Phytochemicals, including flavonoids, are considered promising candidates for treating neurodegenerative diseases due to their ability to modulate multiple signaling pathways nih.gov.

One of the primary neuroprotective mechanisms is the mitigation of oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders like Parkinson's disease. By scavenging free radicals and upregulating endogenous antioxidant enzymes, flavonoids can protect neurons from oxidative damage ontosight.ai.

Furthermore, flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in the brain. The analog 5,7-dimethoxyflavone, for instance, has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are implicated in neuroinflammation mdpi.com. Another related compound, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, was found to inhibit the production of TNF-α and the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways nih.gov.

Beyond these effects, flavonoids may also offer neuroprotection by inhibiting enzymes that degrade neurotransmitters. For example, a complex of 5,7-dimethoxyflavone was shown to have inhibitory activity against butyrylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132) researchgate.net. This suggests a potential role in managing cognitive symptoms associated with some neurodegenerative diseases.

While preclinical models have not yet been extensively used to test this compound specifically, the wealth of data from its analogs provides a strong foundation for future research into its potential as a neuroprotective agent.

Other Reported Biological Activities in Preclinical Research (e.g., Antiviral, Antibacterial)

In preclinical studies, this compound has been identified as a bioactive compound with notable antibacterial and cytotoxic activities.

Research has demonstrated that this compound exhibits activity against certain bacterial strains. One study isolated this flavone from the leaves of Muntingia calabura L. and tested its antibacterial properties. ontosight.ai

Furthermore, the cytotoxic potential of this compound has been evaluated against cancer cell lines. In the same study, the compound was tested for its ability to inhibit the growth of human promyelocytic leukemia (HL-60) cells. ontosight.ai

The following table summarizes the reported antibacterial and cytotoxic activities of this compound from the aforementioned study.

| Activity | Cell Line/Organism | Measurement | Result |

| Antibacterial | Methicillin-susceptible Staphylococcus aureus (MSSA) | Minimum Inhibitory Concentration (MIC) | 100 µg/mL |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | >100 µg/mL |

| Cytotoxic | Human promyelocytic leukemia (HL-60) | Half-maximal Inhibitory Concentration (IC50) | 4.43 µg/mL |

Metabolism and Biotransformation Studies in Experimental Models

Currently, there is a notable scarcity of dedicated studies on the microbial transformation of 5,7-dihydroxy-3,8-dimethoxyflavone. While the metabolism of many other flavonoids by microorganisms has been extensively documented, leading to the identification of various metabolic pathways such as demethylation, hydroxylation, and ring cleavage, specific pathways for this compound have not been elucidated. nih.govresearchgate.netmdpi.com

One study investigating the fungitoxic effects of this compound against Botrytis cinerea suggested the possibility of its biotransformation. nih.gov The researchers observed that the compound inhibited the mycelial growth of the fungus and hypothesized that it might be converted into a more toxic molecule by the microorganism. nih.govresearchgate.net However, the study did not proceed to identify the specific metabolites or delineate the transformation pathway. Further research is required to confirm this hypothesis and to characterize the products of this microbial interaction.

To date, no studies have successfully identified and characterized specific metabolites of this compound in any in vivo or in vitro research models. Research on other methoxylated flavonoids has shown that they can undergo oxidative metabolism, primarily through O-demethylation, catalyzed by cytochrome P450 enzymes. nih.govnih.govtandfonline.com For instance, studies on flavonoids with similar structural features, such as 3'-methoxyflavone (B1200574) and 4'-methoxyflavone, have demonstrated their conversion to hydroxylated derivatives. tandfonline.com The presence of a 5,7-dihydroxy moiety has been observed to influence the rate of metabolism. tandfonline.com While these findings provide a basis for predicting potential metabolic pathways for this compound, experimental evidence is currently lacking.

A study on the effects of this compound on arachidonate (B1239269) metabolism in stimulated rat peritoneal leukocytes was conducted, but it focused on the compound's pharmacological activity rather than its metabolic breakdown. nih.govscilit.comthieme-connect.comthieme-connect.com Similarly, while the compound was identified in an extract from Muntingia calabura leaves, it was not selected for further investigation of its influence on metabolic enzymes in zebrafish. bioflux.com.ro

Due to the absence of identified metabolites, a data table of metabolites cannot be provided at this time.

Future Directions and Research Perspectives for 5,7 Dihydroxy 3,8 Dimethoxyflavone

Advancements in Stereoselective and Regioselective Synthetic Methodologies

The precise biological activity of a flavonoid is intrinsically linked to its substitution pattern. Therefore, the development of advanced synthetic methodologies that allow for the controlled and efficient synthesis of 5,7-dihydroxy-3,8-dimethoxyflavone is a critical first step for future research. Current synthetic routes for flavones often result in a mixture of isomers, necessitating complex and often low-yielding purification steps. orientjchem.org

Future research should focus on pioneering stereoselective and regioselective synthetic strategies. This could involve the exploration of novel catalysts and protecting group strategies to direct the methoxylation and hydroxylation to the specific 3, 5, 7, and 8 positions of the flavone (B191248) core. Methodologies such as the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction could be further refined for this purpose. orientjchem.org Success in this area would not only provide a reliable source of pure this compound for biological screening but also facilitate the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.

Development as a Lead Compound for Novel Preclinical Agents

Numerous polymethoxyflavonoids have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. mdpi.comnih.gov For instance, the related compound 5,7-dimethoxyflavone (B190784) has been shown to suppress sarcopenia by regulating protein turnover and mitochondrial biogenesis. mdpi.com Another isomer, 3,5-dihydroxy-4',7-dimethoxyflavone, has exhibited significant antioxidant and antibacterial properties. chemfaces.com

Given the established bioactivity of its structural relatives, this compound represents a promising lead compound for the development of novel preclinical agents. A crucial future direction is the systematic evaluation of its therapeutic potential across a range of disease models. Initial in vitro screening could assess its cytotoxic effects against various cancer cell lines, its ability to modulate inflammatory pathways, and its antioxidant capacity.

Should initial screenings yield positive results, the synthesis of a focused library of derivatives, guided by the advanced synthetic methodologies mentioned in the previous section, would be the logical next step. This would allow for the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for in vivo studies in animal models of disease.

Application as a Mechanistic Probe in Cellular and Molecular Biology

Beyond its direct therapeutic applications, this compound holds potential as a valuable tool for dissecting complex cellular and molecular pathways. The specific arrangement of its hydroxyl and methoxy (B1213986) groups could lead to selective interactions with cellular targets that differ from those of more common flavonoids.

Future research should aim to identify the specific molecular targets of this compound. This could be achieved through a variety of modern biochemical and cell-based assays, including affinity chromatography, proteomics, and thermal shift assays. For example, studies on the related compound 5,8-dihydroxy-4′,7-dimethoxyflavone have shown that it can induce heme oxygenase-1 (HO-1) expression via the ROS/p38 MAPK/Nrf2 pathway, highlighting the potential for these compounds to modulate key signaling cascades. nih.gov

Once its primary targets are identified, this compound could be employed as a mechanistic probe to elucidate the roles of these targets in various cellular processes. This could provide novel insights into the regulation of signaling pathways implicated in health and disease, opening up new avenues for therapeutic intervention.

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and traditional medicine. Flavonoids, in particular, have often been shown to act synergistically with other phytochemicals and conventional therapeutic agents.

A promising avenue for future research is the investigation of the synergistic effects of this compound in combination with other bioactive compounds. This could include other flavonoids, polyphenols, or established drugs. For instance, combination studies could explore whether this compound can enhance the efficacy of chemotherapeutic agents, allowing for lower, less toxic doses.

Initial in vitro studies using checkerboard assays could identify potential synergistic or additive interactions. Promising combinations could then be further investigated in cell culture and animal models to elucidate the underlying mechanisms of synergy. Such research could lead to the development of novel combination therapies with improved efficacy and reduced side effects for a variety of conditions.

Q & A

Q. What methods are recommended for isolating 5,7-dihydroxy-3,8-dimethoxyflavone from plant sources?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., column chromatography, HPLC) and solvent partitioning. For example, this compound was isolated from Pseudognaphalium robustum using silica gel chromatography and structural confirmation via NMR and mass spectrometry . Key steps include:

- Extraction with polar solvents (e.g., methanol or ethanol).

- Fractionation guided by bioactivity (e.g., antifungal assays against Botrytis cinerea).

- Final purification via preparative TLC or HPLC.

Q. How is the structure of this compound elucidated?

- Methodological Answer : Structural determination relies on spectroscopic techniques:

- UV-Vis : Identifies flavonoid backbone (λ~250–350 nm for conjugated systems).

- NMR : ¹H and ¹³C NMR resolve substitution patterns (e.g., methoxy groups at C-3 and C-8, hydroxyls at C-5 and C-7). HMBC correlations confirm connectivity, as seen in Pseudognaphalium robustum studies .

- MS : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ at m/z 315.0871 for C₁₇H₁₄O₆) .

Q. What in vitro assays are used to assess its antifungal activity?

- Methodological Answer : Antifungal activity against pathogens like Botrytis cinerea is tested via:

- Mycelial Growth Inhibition : Agar dilution assays with varying compound concentrations (e.g., 50–200 µg/mL).

- Oxygen Consumption Assays : Measures mitochondrial electron transport chain disruption (e.g., 35.4% inhibition at 640 µM) .

- Spore Germination Tests : Evaluates dose-dependent inhibition of spore viability .

Q. How can researchers determine its solubility and stability for experimental use?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, or acetone (common solvents; see PubChem data for polar/non-polar solubility trends) .

- Stability : Conduct HPLC or UV-spectrophotometry under varying pH/temperature. For example, methoxy groups enhance stability compared to hydroxylated analogs .

Advanced Research Questions

Q. How does this compound inhibit fungal mitochondrial function?

- Methodological Answer : Mechanistic studies involve:

- Electron Transport Chain (ETC) Analysis : Use inhibitors like antimycin A (complex III) and SHAM (alternative oxidase). Compound 7 (a structural analog) reduced B. cinerea oxygen consumption by 46%, suggesting ETC disruption .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species accumulation.

- Gene Expression Profiling : RNA-seq to identify downregulated ETC-related genes (e.g., cytochrome c oxidase).

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing).

- Structural Analog Confusion : Use HPLC-MS to confirm compound purity (e.g., distinguish from 5,7,3',4'-tetrahydroxy-6,8-dimethoxyflavone) .

- Species-Specific Responses : Test across multiple fungal strains (e.g., Aspergillus vs. Botrytis) .

Q. What chemotaxonomic significance does this compound hold in the genus Gnaphalium?

- Methodological Answer :

Q. How can computational models predict its physicochemical properties?

- Methodological Answer : Use tools like:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.